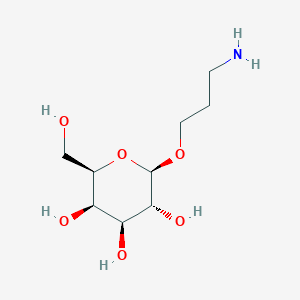

3-Aminopropyl beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminopropyl beta-D-galactopyranoside: is a synthetic carbohydrate derivative, characterized by the presence of an aminopropyl group attached to the 3-position on the galactose ring. This compound is an oxidative modification of the natural saccharide beta-D-galactopyranose . It has a molecular formula of C9H19NO6 and a molecular weight of 237.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyl beta-D-galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with different chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable base to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminopropyl beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the galactose ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Deoxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Studies

Chromogenic Substrate for β-Galactosidase

APG is commonly used as a chromogenic substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The enzymatic reaction with APG produces a red color, facilitating the visualization and quantification of enzyme activity in biological assays . This application is particularly useful in studies involving lactose metabolism and enzyme kinetics.

Organic Buffer in Biochemical Applications

In addition to its role as a substrate, APG serves as an organic buffer in various biological and biochemical applications. Its ability to stabilize pH levels makes it valuable in experiments requiring precise control over reaction conditions .

Synthesis of Glycopolymers and Glyconanoparticles

Enzymatic Synthesis

Recent studies have highlighted the potential of APG in the enzymatic synthesis of glycopolymers and glyconanoparticles. This process involves using glycosyltransferases to create complex carbohydrate structures that can be utilized in drug delivery systems and vaccine development . The unique properties of APG allow for the generation of diverse glycan structures, which can enhance the efficacy of therapeutic agents.

Applications in Drug Development

The ability to modify APG chemically enables researchers to explore its use in developing novel drug candidates. For instance, derivatives of APG have been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the APG structure can significantly enhance its biological activity .

Table 1: Summary of Research Findings on APG Applications

Wirkmechanismus

The mechanism of action of 3-Aminopropyl beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved include carbohydrate metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ortho-nitrophenyl beta-D-galactopyranoside (ONPG): A synthetic galactoside used in enzymatic assays to detect beta-galactosidase activity.

Alkyl beta-D-galactopyranosides: Compounds with varying alkyl chain lengths used as surfactants and emulsifiers.

Uniqueness: 3-Aminopropyl beta-D-galactopyranoside is unique due to the presence of the aminopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .

Biologische Aktivität

3-Aminopropyl β-D-galactopyranoside (APG) is a carbohydrate derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article delves into the biological activity of APG, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

3-Aminopropyl β-D-galactopyranoside is synthesized through the modification of β-D-galactopyranoside, incorporating an aminopropyl group. This modification enhances its solubility and reactivity, making it a suitable candidate for various biological applications. The synthesis typically involves acylation techniques to produce derivatives with enhanced bioactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that APG exhibits significant antimicrobial properties against a range of pathogens. For instance, a study reported that various synthesized analogs of galactosides, including APG derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds derived from APG had broad-spectrum efficacy, particularly against Bacillus cereus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of APG Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| APG Derivative 1 | Bacillus cereus | High |

| APG Derivative 2 | Pseudomonas aeruginosa | Moderate |

| APG Derivative 3 | Escherichia coli | Low |

2. Antiviral Activity

In addition to its antibacterial properties, APG has shown promise as an antiviral agent. Molecular docking studies suggest that APG derivatives can inhibit viral proteases, such as those from the dengue virus and SARS-CoV-2. The binding affinity and stability of these interactions were confirmed through molecular dynamics simulations .

Table 2: Antiviral Potential of APG Derivatives

| Compound | Virus | Inhibition Mechanism |

|---|---|---|

| APG Derivative A | Dengue Virus NS2B/NS3 | Protease inhibition |

| APG Derivative B | SARS-CoV-2 | Main protease inhibition |

The mechanisms by which APG exerts its biological effects include:

- Cell Membrane Disruption : The amphiphilic nature of APG allows it to interact with microbial membranes, leading to cell lysis.

- Inhibition of Viral Enzymes : By binding to viral proteases, APG derivatives prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.

- Antioxidant Properties : Some studies have indicated that APG exhibits antioxidant activity, which may contribute to its overall therapeutic potential .

Case Studies

A noteworthy case study involved the evaluation of a specific derivative of APG against Aspergillus species in immunocompromised patients. The study found that elevated levels of galactomannan antigens were associated with severe respiratory complications, highlighting the importance of monitoring galactoside levels in clinical settings .

Another study focused on the synthesis and testing of various acylated derivatives of APG, revealing that certain modifications significantly enhanced both antimicrobial and antioxidant activities .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNZYMLQVJTLPA-QMGXLNLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.